molecular formula C9H9BrO3 B1276812 2-Bromo-4-methoxyphenylacetic acid CAS No. 66916-99-2

2-Bromo-4-methoxyphenylacetic acid

Cat. No. B1276812
CAS RN: 66916-99-2
M. Wt: 245.07 g/mol
InChI Key: XQELSBAAFMYSMG-UHFFFAOYSA-N
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Patent
US08609680B2

Procedure details

To a solution of (2-bromo-4-methoxy-phenyl)-acetic acid (1.07 g, 4.37 mmol) in 25 mL MeOH was added two drops of concentrated H2SO4 and the reaction was heated to reflux. After 18 hours, the solvent was removed in vacuo to give 920 mg of (2-bromo-4-methoxy-phenyl)-acetic acid methyl ester. This material was used directly in the next step without further purification.
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[CH2:10][C:11]([OH:13])=[O:12].[CH3:14]O>OS(O)(=O)=O>[CH3:14][O:12][C:11](=[O:13])[CH2:10][C:3]1[CH:4]=[CH:5][C:6]([O:8][CH3:9])=[CH:7][C:2]=1[Br:1]

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)OC)CC(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to reflux
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(CC1=C(C=C(C=C1)OC)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 920 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.